molecular formula C13H17NO2 B1264613 Fuzanin D

Fuzanin D

Cat. No. B1264613
M. Wt: 219.28 g/mol
InChI Key: BTUAGFOIXNSRQC-ZCKJOQFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuzanin D is a diol that is hepta-4,6-diene-2,3-diol substituted by a 3-methylpyridin-2-yl group at position 7 (the 2R,3S,4E,6E stereoisomer). It is isolated from the culture broth of Kitasatospora sp. IFM10917 and exhibits cytotoxicity against human colon carcinoma cells. It has a role as a metabolite and an antineoplastic agent. It is a member of pyridines, a diol and a secondary alcohol.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthetic Approaches : Fuzanin D has been synthesized using l-arabinose or ethyl l-lactate, involving key steps like Wittig olefination and olefin cross-metathesis. This synthesis approach offers a pathway to study Fuzanin D's antitumor properties more extensively (Gao et al., 2016).

  • Anticancer Agents : The first total synthesis of Fuzanin D confirmed its absolute configuration and revealed its potent anticancer activity, particularly against HT29 colon cancer cell lines. This synthesis also led to the development of analogues with potential anticancer properties (Kumar et al., 2014).

  • Cytotoxic Effects : Isolated from Kitasatospora sp. IFM10917, Fuzanin D exhibited cytotoxicity against DLD-1 cells and moderate inhibition of Wnt signal transcription, highlighting its potential as an anticancer compound (Aida et al., 2009).

properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R,3S,4E,6E)-7-(3-methylpyridin-2-yl)hepta-4,6-diene-2,3-diol

InChI

InChI=1S/C13H17NO2/c1-10-6-5-9-14-12(10)7-3-4-8-13(16)11(2)15/h3-9,11,13,15-16H,1-2H3/b7-3+,8-4+/t11-,13+/m1/s1

InChI Key

BTUAGFOIXNSRQC-ZCKJOQFBSA-N

Isomeric SMILES

CC1=C(N=CC=C1)/C=C/C=C/[C@@H]([C@@H](C)O)O

Canonical SMILES

CC1=C(N=CC=C1)C=CC=CC(C(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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